methyl 4,5-dimethyl-2-{[({2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a thiophene ring, a pyrazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrazole moiety and the trifluoromethyl group. Common reagents used in these steps include organometallic compounds, halogenating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE: This compound shares some structural similarities but lacks the pyrazole and trifluoromethyl groups.
METHYL 3,6-DIMETHYL-4-HYDROXYBENZOATE: Another related compound, differing in the position and type of functional groups.
Uniqueness
METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, pyrazole moiety, and trifluoromethyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21F3N4O4S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-[[2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]amino]-2-oxoacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21F3N4O4S/c1-9(8-25-6-5-12(24-25)18(19,20)21)7-22-14(26)15(27)23-16-13(17(28)29-4)10(2)11(3)30-16/h5-6,9H,7-8H2,1-4H3,(H,22,26)(H,23,27) |
InChI Key |
WHUXMWIABGTJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC(C)CN2C=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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